molecular formula C4F10O3S B1596838 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride CAS No. 67990-78-7

1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride

Cat. No. B1596838
CAS RN: 67990-78-7
M. Wt: 318.09 g/mol
InChI Key: IRSPIQIRIUYUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride” is a type of organofluorine compound. These compounds are characterized by the presence of fluorine atoms in their structure and are known for their reactivity and potential uses in various fields such as pharmaceuticals, agrochemicals, and materials science .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a chain of carbon atoms with fluorine atoms and an ethanesulfonyl fluoride group attached. The high electronegativity of fluorine would result in polar bonds with the carbon atoms, potentially giving the compound unique physical and chemical properties .


Chemical Reactions Analysis

Organofluorine compounds are known for their reactivity, particularly in reactions involving the replacement of the fluorine atom, such as nucleophilic substitution reactions . The specific reactions that “1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride” might undergo would depend on various factors, including the reaction conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride” would be influenced by factors such as its molecular structure and the nature of the atoms and bonds within the molecule. For example, the presence of highly electronegative fluorine atoms could result in the compound having a high polarity .

Scientific Research Applications

New Preparation Methods

A study introduced a novel preparation method for a related compound, 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride, highlighting the use of imidazole protective group to enable the formation of an intermediate monomer, which is crucial for the synthesis of such fluorinated compounds (Uematsu, Hoshi, & Ikeda, 2006).

Radiation-Induced Formation

Research on fluorine-containing ethanes under radiation revealed the formation of hydrogen fluoride from fluoroethanes, indicating the compound's potential in studying radiation chemistry and possibly in the development of radiation-sensitive materials (Chu & Heckel, 1976).

Fluorination Agents

Aminodifluorosulfinium salts, identified as selective fluorination reagents, demonstrate enhanced thermal stability and ease of handling compared to traditional fluorinating agents. These reagents, including their preparation and applications, provide insights into safer and more efficient fluorination methodologies (L’Heureux et al., 2010).

Applications in Synthesis

The compound and its derivatives find extensive use in the synthesis of fluorinated reagents, offering a variety of fluoroalkylsulfonic acids and their derivatives. These applications are critical in medicinal chemistry and the synthesis of novel functional materials, demonstrating the versatility of fluorinated compounds in chemical synthesis (Zhang et al., 2014).

Environmental and Health Impact Studies

Perfluorooctanesulfonyl fluoride-based compounds, including derivatives of the discussed compound, are prevalent in consumer products and have been studied for their accumulation in human and wildlife tissues. This research emphasizes the need for understanding the environmental and health impacts of fluorinated compounds (Kannan et al., 2004).

Future Directions

The study and application of organofluorine compounds is a dynamic field with potential for future developments in areas such as pharmaceuticals, agrochemicals, and materials science . The specific compound “1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride” could potentially be the subject of future research within these or other fields.

properties

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F10O3S/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSPIQIRIUYUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382152
Record name Perfluoro-2-ethoxyethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride

CAS RN

67990-78-7
Record name Perfluoro-2-ethoxyethanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67990-78-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride
Reactant of Route 3
Reactant of Route 3
1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride
Reactant of Route 4
1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonyl Fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.